molecular formula C15H20BrN3O B2652093 2-(4-Bromoanilino)-N-(2-cyano-3-methylbutan-2-yl)propanamide CAS No. 1214197-39-3

2-(4-Bromoanilino)-N-(2-cyano-3-methylbutan-2-yl)propanamide

Cat. No.: B2652093
CAS No.: 1214197-39-3
M. Wt: 338.249
InChI Key: GUWPGMPPPYJKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromoanilino)-N-(2-cyano-3-methylbutan-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone with two distinct substituents: a 4-bromoanilino group at the second carbon and a 2-cyano-3-methylbutan-2-yl group on the amide nitrogen.

The compound’s synthesis likely involves amidation or substitution reactions, though procedural details are absent in the available data. Structural characterization tools such as X-ray crystallography (e.g., SHELX programs ) could resolve its conformation, aiding in understanding its reactivity and interactions.

Properties

IUPAC Name

2-(4-bromoanilino)-N-(2-cyano-3-methylbutan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O/c1-10(2)15(4,9-17)19-14(20)11(3)18-13-7-5-12(16)6-8-13/h5-8,10-11,18H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWPGMPPPYJKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Bromoanilino)-N-(2-cyano-3-methylbutan-2-yl)propanamide, with the molecular formula C15H20BrN3O and a molecular weight of 338.249, is a compound of interest in various biological and pharmaceutical research contexts. Its unique structure suggests potential applications in medicinal chemistry, particularly as a therapeutic agent.

Chemical Structure and Properties

The compound features a bromo substituent on the aniline group, which may influence its biological activity by altering its interaction with biological targets. The presence of the cyano and propanamide functional groups further enhances its potential reactivity and specificity in biological systems.

PropertyValue
Molecular FormulaC15H20BrN3O
Molecular Weight338.249 g/mol
PurityTypically 95%

Potential Therapeutic Applications

  • Anti-Cancer Activity : Compounds containing bromoaniline derivatives have been explored for their ability to inhibit various cancer cell lines. The structural features of this compound suggest it may also act as an inhibitor of specific kinases involved in cancer progression.
  • Inhibition of GCN2 : Similar compounds have shown promise as inhibitors of GCN2 (General Control Nonderepressible 2), a kinase implicated in cellular stress responses and cancer. This pathway is crucial for tumor survival under nutrient deprivation, making it a target for cancer therapy .

Case Studies and Research Findings

  • In vitro Studies : Preliminary investigations into related compounds indicate that they can induce apoptosis in cancer cells through the activation of caspase pathways. Future studies on this compound could explore its effects on cell viability and apoptosis in various cancer cell lines.
  • Structure-Activity Relationship (SAR) : Research into SAR for similar compounds has revealed that modifications to the aniline moiety significantly impact biological activity. Understanding how structural changes affect activity could guide the development of more potent analogs.

Challenges and Future Directions

Despite the promising potential, the lack of extensive research specifically targeting this compound presents challenges for its application in therapeutic contexts. Future research should focus on:

  • Comprehensive Biological Testing : Conducting detailed pharmacological studies to elucidate its mechanism of action.
  • Toxicological Assessments : Evaluating the safety profile to determine any adverse effects associated with its use.
  • Formulation Development : Investigating suitable delivery methods to enhance bioavailability and therapeutic efficacy.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Halogen Substituents: The target compound’s 4-bromoanilino group offers stronger electron-withdrawing effects and greater steric bulk compared to the 4-fluorobenzyl group in CAS 1119451-51-2. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems, whereas fluorine’s electronegativity could improve metabolic stability .
  • Cyano Groups: Both the target compound and CAS 6972-77-6 incorporate cyano substituents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(4-Bromoanilino)-N-(2-cyano-3-methylbutan-2-yl)propanamide, and what critical reaction conditions must be controlled?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with bromoaniline derivatives and cyano-substituted intermediates. Critical steps include amide bond formation under anhydrous conditions (e.g., using carbodiimide coupling agents) and protecting-group strategies to prevent undesired side reactions. Temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., dichloromethane or DMF for polar aprotic environments) are essential to maximize yield .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Key markers include the aromatic protons of the 4-bromoanilino group (δ 7.2–7.8 ppm, doublet splitting) and the cyano group’s adjacent methyl signals (δ 1.4–1.6 ppm) .
  • FTIR : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and nitrile C≡N stretch (~2240 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular formula (C₁₅H₁₈BrN₃O) and isotopic patterns for bromine (1:1 ratio for [M]⁺ and [M+2]⁺) .

Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior in subsequent reactions?

  • Methodological Answer : The 4-bromoanilino group undergoes electrophilic substitution (e.g., Suzuki coupling), while the cyano group is susceptible to nucleophilic attack (e.g., hydrolysis to carboxylic acids). The tertiary amide backbone may participate in hydrogen bonding, influencing solubility and crystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound, and what experimental variables are most impactful?

  • Methodological Answer : Yield discrepancies often arise from variations in reaction time, solvent purity, or catalyst loading. Systematic Design of Experiments (DoE) approaches, such as varying temperature (40–80°C), solvent polarity (THF vs. DMF), and stoichiometry (1:1 to 1:1.2 for amine:acylating agent), can identify optimal conditions. HPLC tracking of intermediate stability is recommended .

Q. What strategies are recommended for optimizing regioselectivity in derivatization reactions involving the 4-bromoanilino moiety?

  • Methodological Answer : To enhance regioselectivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination), use palladium catalysts with bulky ligands (XPhos or SPhos) to direct coupling to the para position. Solvent effects (toluene for steric control) and microwave-assisted heating (120°C, 30 min) improve reaction specificity .

Q. What computational methods are validated for modeling this compound's conformation, and how do they correlate with experimental crystallographic data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict bond angles and torsional strain, which align with X-ray crystallography data (e.g., C-Br bond length ~1.89 Å). Crystal packing analysis reveals intermolecular hydrogen bonds between amide groups, critical for lattice stability .

Q. How does the steric environment of the 2-cyano-3-methylbutan-2-yl group influence nucleophilic attack pathways in this compound?

  • Methodological Answer : The branched methyl groups create steric hindrance, slowing nucleophilic addition to the cyano group. Kinetic studies (e.g., using NaBH₄ in ethanol) show reduced reactivity compared to linear nitriles. Solvent-switch experiments (aprotic to protic) mitigate steric effects by stabilizing transition states .

Q. What are the limitations of current HPLC purity analysis methods for this compound, and what alternative protocols have been proposed?

  • Methodological Answer : Traditional reverse-phase HPLC may fail to resolve degradation products with similar polarity (e.g., hydrolyzed amides). Alternatives include:

  • HILIC (Hydrophilic Interaction Chromatography) : Better separation of polar degradants.
  • Chiral Stationary Phases : Detect enantiomeric impurities from asymmetric centers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.